N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide
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Overview
Description
N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a dimethoxybenzoyl group, and a cyclohexanecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide typically involves multiple steps:
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Formation of the Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common methods include the use of Lewis acids like aluminum chloride or strong bases like sodium hydride.
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Introduction of the Dimethoxybenzoyl Group: : The dimethoxybenzoyl group is introduced via Friedel-Crafts acylation, where 2,5-dimethoxybenzoic acid is reacted with the benzofuran core in the presence of a catalyst such as aluminum chloride.
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Attachment of the Cyclohexanecarboxamide Moiety: : The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate product with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activities make it a candidate for drug discovery and development. Researchers investigate its interactions with various biological targets to identify potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, the compound’s unique properties can be harnessed for the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism by which N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide
- N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Uniqueness
Compared to similar compounds, N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide stands out due to its specific substitution pattern and the presence of the cyclohexanecarboxamide moiety. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-15-19-13-17(26-25(28)16-7-5-4-6-8-16)9-11-22(19)31-24(15)23(27)20-14-18(29-2)10-12-21(20)30-3/h9-14,16H,4-8H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBOVXCNWMEECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CCCCC3)C(=O)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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